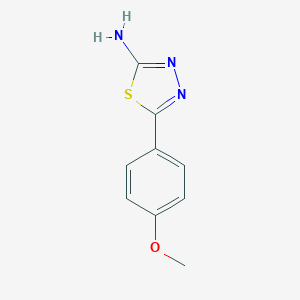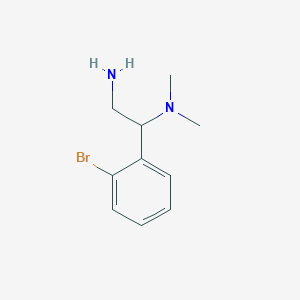
2H-chromene-3-carbonitrile
概述
描述
2H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The this compound structure consists of a benzopyran ring fused with a nitrile group at the third position, making it a valuable scaffold for various chemical and pharmaceutical applications.
科学研究应用
2H-chromene-3-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Exhibits antimicrobial, antifungal, and antioxidant properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and HIV.
Industry: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.
作用机制
Target of Action
2H-Chromene-3-carbonitrile is a type of chromene, which are important oxygen heterocycles . These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules . .
Mode of Action
It is known that chromenes interact with various biological targets due to their heterocyclic nature
Biochemical Pathways
Chromenes are known to be involved in a wide variety of biological properties, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory activities . The exact pathways and downstream effects would depend on the specific targets of the compound.
Result of Action
Chromenes are known to exhibit a wide variety of biological properties, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory activities . The specific effects would depend on the compound’s interaction with its targets.
Action Environment
It is known that factors such as solvent type, temperature, and the presence or absence of a catalyst can influence the reactions of chromenes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under basic conditions. Common reagents include piperidine, sodium ethoxide in ethanol, and acetic acid with ammonium acetate in benzene . The reaction can be catalyzed by various agents such as iodine, phase transfer catalysts, and zeolitic imidazolate frameworks .
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches, such as dual-frequency ultrasonication, to enhance yield and reduce environmental impact . This method involves the use of ultrasonic baths and probes to facilitate the reaction between 2-hydroxybenzaldehydes and ethyl cyanoacetate, resulting in high yields of the desired product.
化学反应分析
Types of Reactions: 2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to 2-oxo-2H-chromene-3-carbonitrile.
Reduction: Formation of 2-amino-2H-chromene-3-carbonitrile.
Substitution: Reactions with nucleophiles to form substituted chromenes.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 2-oxo-2H-chromene-3-carbonitrile.
Reduction: 2-amino-2H-chromene-3-carbonitrile.
Substitution: Various substituted chromenes depending on the nucleophile used.
相似化合物的比较
- 2-oxo-2H-chromene-3-carbonitrile
- 2-amino-2H-chromene-3-carbonitrile
- 2-imino-2H-chromene-3-carbonitrile
Comparison: 2H-chromene-3-carbonitrile is unique due to its nitrile group at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 2-oxo-2H-chromene-3-carbonitrile is more prone to oxidation reactions, while 2-amino-2H-chromene-3-carbonitrile exhibits enhanced nucleophilicity .
属性
IUPAC Name |
2H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOLOKKZYCSJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206170 | |
| Record name | 2H-1-Benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-66-5 | |
| Record name | 2H-1-Benzopyran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57543-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Chromene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2H-chromene-3-carbonitriles?
A1: A prevalent method involves the condensation of salicylaldehydes with malononitrile. [] This reaction can be influenced by factors like solvent, catalyst presence, and even ultrasound activation. [] Other approaches include reacting 4-chloro-2-oxo-2H-chromene-3-carbonitrile with various reagents like heteroarylamines [, ], selenium and sodium borohydride [], or utilizing visible light irradiation in a water-ethanol mixture. [, ]
Q2: Can you provide spectroscopic data confirming the structure of 2H-chromene-3-carbonitrile derivatives?
A2: Researchers routinely utilize IR, NMR (1H and 13C), and mass spectrometry to confirm the structures of newly synthesized this compound derivatives. [, , , , , , ] For instance, the presence of characteristic peaks in the NMR spectra, such as those corresponding to the nitrile group and aromatic protons, provides strong evidence for the proposed structures.
Q3: What biological activities have been reported for this compound derivatives?
A3: These compounds have demonstrated promising antiproliferative effects, particularly against thyroid cancer cells. [] Specifically, 6,8-dihalogenated derivatives induced apoptosis and altered cell cycle progression in TPC-1 thyroid cancer cells. [] Other studies highlight their potential as adenosine receptor ligands [], antifungal agents against Aspergillus species [], and antimicrobial agents against various bacterial strains. [, ]
Q4: How do the halogen substituents on the coumarin ring influence the biological activity of this compound derivatives?
A4: Research suggests that the presence and position of halogens significantly impact the antiproliferative activity of these compounds. [] For example, 6,8-dibromo and 6,8-diiodo derivatives exhibited higher potency against TPC-1 cells compared to their non-halogenated counterparts. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological activity of these compounds.
Q5: Have any studies explored the mechanism of action of these compounds in inducing apoptosis?
A5: While some studies have demonstrated the ability of specific this compound derivatives to induce apoptosis in cancer cells, [] the precise underlying mechanisms are still under investigation. Further research is needed to elucidate the signaling pathways and molecular targets involved in this process.
Q6: What is the role of computational chemistry in understanding and optimizing these compounds?
A6: Computational techniques like molecular docking and molecular dynamics simulations can provide valuable insights into the interactions of this compound derivatives with their biological targets. [] These methods can be used to predict binding affinities, explore potential binding modes, and guide the design of more potent and selective compounds.
Q7: Have any QSAR studies been conducted on this compound derivatives?
A7: While the provided research snippets don't specifically mention completed QSAR studies, the observed structure-activity relationships, like the impact of halogen substituents, [] suggest that QSAR modeling could be a valuable tool for understanding and predicting the activity of these compounds. Building robust QSAR models requires testing a diverse library of derivatives and analyzing their biological activity data.
Q8: Aside from potential pharmaceutical applications, are there other areas where 2H-chromene-3-carbonitriles are being explored?
A8: The presence of the coumarin core, known for its fluorescence properties, makes these compounds attractive for developing fluorescent probes and sensors. [] For instance, a coumarin-based chemodosimeter utilizing the this compound structure was developed for the selective and sensitive detection of phosgene gas. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)









